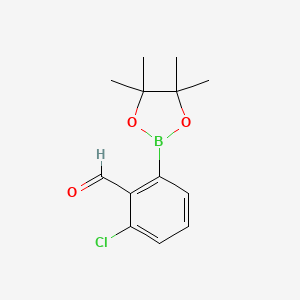

3-Chloro-2-formylphenylboronic acid pinacol ester

説明

特性

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUIUQDBTIPHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-formylphenylboronic Acid Pinacol Ester (CAS No. 1352129-62-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

3-Chloro-2-formylphenylboronic acid pinacol ester, registered under CAS number 1352129-62-4, is an organoboron compound featuring a unique combination of a boronic ester, a chloro substituent, and a formyl group on a phenyl ring. The pinacol ester moiety enhances the compound's stability compared to the corresponding boronic acid, making it more amenable to storage, handling, and a wider range of reaction conditions.[1] This trifunctional nature allows for a diversity of subsequent chemical transformations, making it a valuable building block in multi-step synthetic pathways.

Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[2][3] The strategic placement of the chloro and formyl groups offers opportunities for sequential and site-selective reactions. The aldehyde can be used for forming imines, undergoing Wittig reactions, or reductions, while the chloro group can participate in further cross-coupling or nucleophilic substitution reactions. This versatility is of high interest in the synthesis of complex organic molecules, including pharmaceutical intermediates.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. Below is a summary of the key properties of 3-Chloro-2-formylphenylboronic acid pinacol ester.

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 1352129-62-4 | AOBChem USA |

| Molecular Formula | C₁₃H₁₆BClO₃ | AOBChem USA |

| Molecular Weight | 266.53 g/mol | AOBChem USA |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Data not available; analogous compounds like 4-formylphenylboronic acid pinacol ester melt around 59-63°C. | TCI Chemicals[4] |

| Solubility | Soluble in common organic solvents such as THF, dioxane, DMF, and toluene. | Inferred from typical reaction conditions for Suzuki coupling. |

| Stability | The pinacol ester group provides enhanced stability over the free boronic acid, though it is still sensitive to strong aqueous acidic or basic conditions. | Frontier Specialty Chemicals[5] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show:

-

A singlet for the aldehydic proton (CHO) in the downfield region, typically around 9.5-10.5 ppm.

-

Aromatic protons on the trisubstituted benzene ring, likely appearing as multiplets or distinct doublets and triplets between 7.0 and 8.0 ppm.

-

A characteristic singlet for the 12 protons of the two methyl groups on the pinacol ester, typically around 1.3 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include:

-

The aldehydic carbonyl carbon (C=O) between 190 and 200 ppm.

-

Aromatic carbons in the 120-150 ppm region. The carbon attached to the boron atom is often broadened and may be difficult to observe.

-

The quaternary carbons of the pinacol group around 84 ppm.

-

The methyl carbons of the pinacol group around 25 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically around 1700-1720 cm⁻¹.[6]

-

Characteristic C-H stretching of the aldehyde group may appear as two weak bands around 2720 and 2820 cm⁻¹.[6]

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

B-O stretching vibrations, typically in the 1300-1400 cm⁻¹ region.

-

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the pinacol group.

Synthesis of 3-Chloro-2-formylphenylboronic Acid Pinacol Ester

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[2] This involves a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The logical precursor for 3-Chloro-2-formylphenylboronic acid pinacol ester would be an appropriately substituted dihalobenzene, such as 2-bromo-6-chlorobenzaldehyde.

Workflow for Miyaura Borylation

Caption: General workflow for the synthesis via Miyaura Borylation.

Detailed Experimental Protocol: Miyaura Borylation

This protocol is a representative procedure based on established methods for the Miyaura borylation of aryl halides.[2][7] Optimization may be required for the specific substrate.

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-chlorobenzaldehyde (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02-0.05 equiv.), and anhydrous, degassed solvent (e.g., dioxane or toluene).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-Chloro-2-formylphenylboronic acid pinacol ester.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 3-Chloro-2-formylphenylboronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[2] The presence of the ortho-formyl group can influence the reaction through steric hindrance or potential coordination with the metal center, while the meta-chloro group provides an additional site for further functionalization.

General Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of 3-Chloro-2-formylphenylboronic acid pinacol ester with an aryl bromide (e.g., 4-bromoanisole).

-

Reaction Setup: In a reaction vessel, combine 3-Chloro-2-formylphenylboronic acid pinacol ester (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃).

-

Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

-

Catalyst and Solvent Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.), and a degassed solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF, and water.

-

Reaction Conditions: Heat the mixture to 80-110 °C for 4-12 hours, monitoring the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Isolation: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-Chloro-2-formylphenylboronic acid pinacol ester.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Storage under an inert atmosphere is recommended to prolong shelf life.

Conclusion

3-Chloro-2-formylphenylboronic acid pinacol ester is a highly functional and stable building block for organic synthesis. Its capacity to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the potential for further derivatization of its chloro and formyl groups, makes it an invaluable tool for medicinal chemists and materials scientists. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this versatile reagent into their synthetic strategies for the development of novel and complex molecular architectures.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boronic Esters. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

- Google Patents. (2004). US20040049050A1 - Method for producing formylphenylboronic acids.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

- Google Patents. (2014). US9132140B2 - Boronic acid derivatives and therapeutic uses thereof.

-

Organic Syntheses Procedure. (n.d.). (Dimethylphenylsilyl)boronic acid pinacol ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

AOBChem USA. (n.d.). 3-Chloro-2-formylphenylboronic acid pinacol ester. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Google Patents. (n.d.). US5780454A - Boronic ester and acid compounds.

-

Cheméo. (n.d.). Chemical Properties of 4-n-Propylacetophenone (CAS 2932-65-2). Retrieved from [Link]

- Google Patents. (n.d.). CA2921946A1 - Boronate ester compounds and pharmaceutical compositions thereof.

- Google Patents. (n.d.). EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.

Sources

- 1. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA2921946A1 - Boronate ester compounds and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 5. AMT Organoborons - AK Scientific [aksci.com]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone | MDPI [mdpi.com]

A Senior Application Scientist's Guide to 3-Chloro-2-formylphenylboronic acid pinacol ester: Properties, Protocols, and Strategic Applications

Introduction: A Trifunctional Linchpin for Complex Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for versatile, highly functionalized building blocks is incessant. 3-Chloro-2-formylphenylboronic acid pinacol ester emerges as a standout reagent, offering chemists a powerful trifunctional platform for molecular construction. This guide provides an in-depth technical overview of its properties, core applications, and field-proven protocols, designed for the practicing researcher and drug development professional.

This molecule incorporates three distinct and strategically valuable functional groups on a single aromatic scaffold:

-

A boronic acid pinacol ester : A robust and highly versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of key carbon-carbon bonds.[1][2][3]

-

An ortho-formyl (aldehyde) group : A reactive site for a vast array of classical transformations, including reductive amination, Wittig reactions, and condensations, allowing for subsequent elaboration of the molecular framework.[4]

-

A meta-chloro substituent : This halogen not only influences the electronic properties of the aromatic ring but can also serve as a secondary site for cross-coupling or other nucleophilic substitution reactions under specific conditions, adding another layer of synthetic potential.[5]

The strategic placement of these groups—the boronate and formyl groups being ortho to one another—creates unique steric and electronic environments that can be exploited for selective and sequential transformations. This guide will delve into the practical aspects of utilizing this reagent, from its synthesis and handling to its powerful application in constructing complex molecular architectures.

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of 3-Chloro-2-formylphenylboronic acid pinacol ester are summarized below. The molecular weight is calculated based on its chemical formula, as direct listings in major databases are sparse.

| Property | Value | Data Source / Method |

| Molecular Formula | C₁₃H₁₆BClO₃ | - |

| Molecular Weight | 266.53 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General observation for similar compounds[4] |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate, and Diethyl Ether. | Inferred from similar compounds[4] |

| Storage Conditions | Store in a cool (2-8 °C), dry, well-ventilated place under an inert atmosphere (e.g., Argon). | Best practices for boronic esters[6][7] |

Core Safety & Handling Directives

Boronic acid derivatives, while generally stable, require careful handling to ensure reagent integrity and user safety. The pinacol ester form offers significantly enhanced stability against protodeboronation compared to the free boronic acid.[4] However, they remain sensitive to hydrolysis.

-

Handling : Always handle in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Avoid generating dust.[7]

-

Storage : The reagent is hygroscopic and can hydrolyze. Store the container tightly sealed in a desiccator or under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8 °C) to maximize shelf-life.[7]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[7]

Synthesis Pathway: The Miyaura Borylation

3-Chloro-2-formylphenylboronic acid pinacol ester is typically synthesized via a palladium-catalyzed cross-coupling reaction known as the Miyaura Borylation. This reaction couples an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

The logical starting material for this synthesis is 2,6-dichlorobenzaldehyde. By carefully controlling the reaction conditions, one of the chloro groups can be selectively converted to the boronic ester.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

1. Reagent Preparation & Inerting:

-

To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 3-Chloro-2-formylphenylboronic acid pinacol ester (1.0 eq), the aryl/heteroaryl halide coupling partner (1.1 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligands if required.

-

Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

2. Solvent Addition & Reaction:

-

Through the septum, add the degassed solvent system (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water). The addition of water often accelerates the transmetalation step.

-

Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

3. Work-up & Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

Strategic Applications in Drug Discovery

The true power of 3-Chloro-2-formylphenylboronic acid pinacol ester lies in the ability to perform sequential, orthogonal reactions, rapidly building molecular complexity.

-

Core Scaffold Construction : The Suzuki coupling is performed first, using the boronic ester to couple with a complex halide, establishing the central biaryl or heteroaryl-aryl core common in many kinase inhibitors and other targeted therapies. [1]2. Vector Elaboration : The aldehyde group, which is generally stable to Suzuki conditions, serves as a subsequent functional handle. It can be converted into an amine via reductive amination to introduce solubilizing groups or vectors that target specific protein residues.

-

Metabolic Stability Tuning : The chlorine atom can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. [5]Its electron-withdrawing nature also modulates the pKa and electronic character of the molecule, which can be critical for target binding.

This strategic, multi-pronged approach allows for the efficient exploration of chemical space around a core scaffold, a key paradigm in modern medicinal chemistry.

References

-

Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. Available at: [Link]

-

Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Organic Syntheses. Preparation of Alkyl Boronic Esters by Matteson Homologation. Available at: [Link]

-

Boron Molecular. 3-Formylphenylboronic acid, pinacol ester. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available at: [Link]

-

Bull, J. A., et al. (2015). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition. Available at: [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]

-

Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

Zhang, Y., et al. (2018). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry. Available at: [Link]

-

Gati, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. echemi.com [echemi.com]

- 3. Phenylboronic acid pinacol ester 97 24388-23-6 [sigmaaldrich.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester [2121513-75-3] | King-Pharm [king-pharm.com]

- 6. 2-Formylphenylboronic acid pinacol ester 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. boronmolecular.com [boronmolecular.com]

Core Chemical Properties and Applications of 3-Chloro-2-formylphenylboronic acid pinacol ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-2-formylphenylboronic acid pinacol ester is a trifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive boronic ester, a versatile formyl group, and an electron-withdrawing chloro substituent—makes it an invaluable tool for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and key applications, with a primary focus on its role in palladium-catalyzed cross-coupling reactions. Detailed protocols and safety guidelines are provided to enable its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The pinacol ester form of a boronic acid offers enhanced stability compared to the free boronic acid, making it less susceptible to dehydration and protodeboronation, which improves its shelf-life and handling characteristics.[1][2] The key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1352129-62-4 | [3] |

| Molecular Formula | C₁₃H₁₆BClO₃ | Inferred from Structure |

| Molecular Weight | 266.53 g/mol | [3] |

| Purity | ≥95% | [3] |

| Appearance | Typically a white to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate, Chloroform, and Diethyl Ether.[1] | Inferred from related compounds |

| InChI Key | DVUIUQDBTIPHFS-UHFFFAOYSA-N | [3] |

Molecular Structure and Functional Reactivity

The utility of 3-Chloro-2-formylphenylboronic acid pinacol ester stems from the distinct reactivity of its three functional groups. Understanding these "hotspots" is critical to designing synthetic strategies.

Caption: Functional hotspots of the target molecule and their primary roles.

-

Pinacol Boronic Ester : This is the primary reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] It enables the formation of carbon-carbon bonds with a wide range of sp² and sp³ hybridized partners (aryl, vinyl, or alkyl halides and triflates).[5] The pinacol group provides steric bulk that protects the boron atom, enhancing stability.[1]

-

Formyl (Aldehyde) Group : This group serves as a versatile synthetic handle for subsequent transformations.[1] It can readily undergo reactions such as reductive amination to install amine functionalities, Wittig reactions to form alkenes, and condensation reactions to build heterocyclic systems. This allows for rapid diversification of the molecular scaffold post-coupling.

-

Chloro Group : The chlorine atom acts as an electron-withdrawing group, which can influence the electronic properties and reactivity of the aromatic ring and the boronic ester. It can also serve as a secondary coupling site under more forcing conditions or with specific catalyst systems, allowing for sequential cross-coupling strategies.

Synthesis and Purification

While numerous methods exist for the synthesis of aryl boronic esters, a common and reliable laboratory-scale approach is the Miyaura borylation reaction.[6] This involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.

General Synthetic Workflow:

-

Starting Material : The synthesis typically begins with a suitable aryl halide, such as 2-bromo-6-chlorobenzaldehyde.

-

Reagents : The key reagents are bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate, KOAc).

-

Reaction : The aryl halide, B₂pin₂, catalyst, and base are dissolved in an aprotic solvent like dioxane or DMF. The mixture is heated under an inert atmosphere (Argon or Nitrogen) until the reaction is complete, which is monitored by TLC or LC-MS.

-

Work-up : The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

-

Purification : The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-Chloro-2-formylphenylboronic acid pinacol ester.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in modern organic synthesis.[7][8] The use of 3-Chloro-2-formylphenylboronic acid pinacol ester in this reaction allows for the efficient construction of complex biaryl structures, which are common motifs in pharmaceuticals.[4]

Mechanism Overview: The catalytic cycle involves three main steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[5]

-

Transmetalation : The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronic ester by a base (e.g., carbonate, phosphate) to form a more nucleophilic "ate" complex.[7]

-

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 3-Chloro-2-formylphenylboronic acid pinacol ester with an aryl bromide.

Materials:

-

3-Chloro-2-formylphenylboronic acid pinacol ester (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)[9]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 equiv)[9]

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)[9]

-

1,4-Dioxane and Water (e.g., 4:1 ratio)

-

Microwave vial or round-bottom flask with reflux condenser

-

Standard glassware for work-up and purification

Procedure:

-

Vessel Preparation : To a microwave vial, add 3-Chloro-2-formylphenylboronic acid pinacol ester, the aryl bromide, Pd₂(dba)₃, XPhos, and K₃PO₄.[9]

-

Atmosphere Control : Seal the vial and thoroughly purge with argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition : Add the degassed dioxane and water solvent mixture via syringe.

-

Reaction : Place the vial in a preheated reaction block or microwave reactor and heat to 100-120 °C for the specified time (typically 15-60 minutes). Monitor the reaction's completion by TLC or LC-MS.

-

Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the desired biaryl product.

Handling, Storage, and Safety

As a laboratory chemical, 3-Chloro-2-formylphenylboronic acid pinacol ester requires careful handling. The following guidelines are based on data from structurally related compounds.[10][11]

-

Hazard Identification : May cause skin, eye, and respiratory system irritation.[10] Harmful if swallowed. The toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[12]

-

Handling : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The compound is sensitive to moisture and air; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prolong its shelf life.[1][10]

-

Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[10]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

3-Chloro-2-formylphenylboronic acid pinacol ester is a highly valuable and versatile building block for synthetic chemistry. Its strategically placed functional groups enable robust C-C bond formation via Suzuki-Miyaura coupling while offering a handle for subsequent molecular elaboration. The enhanced stability of the pinacol ester form makes it a reliable reagent for complex syntheses in drug discovery and materials science. Adherence to proper handling, storage, and reaction protocols will ensure its successful and safe application in achieving diverse synthetic targets.

References

-

Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

-

AOBChem USA. (n.d.). 3-Chloro-2-formylphenylboronic acid pinacol ester. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041-1053. [Link]

-

Boron Molecular. (n.d.). Buy 3-Formylphenylboronic acid, pinacol ester. Retrieved from [Link]

-

Pye, D. R., et al. (2017). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 56(30), 8794-8798. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Das, K. K., & De, S. (2022). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 20(28), 5486-5506. [Link]

-

The Baran Laboratory, Scripps Research. (n.d.). Suzuki Reaction. Retrieved from [Link]

-

MDPI. (2020). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Chloro-5-propoxyphenylboronic acid, pinacol ester, min 98%. Retrieved from [Link]

-

Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3347. [Link]

-

BoronPharm. (n.d.). 3-Chloro-2-methoxycarbonylphenylboronic acid, pinacol ester. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Retrieved from [Link]

-

Chongqing Chemdad Co. (n.d.). 3-chloro-2-fluoropyridine-4-boronic acid, pinacol ester. Retrieved from [Link]

Sources

- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2-formylphenylboronic acid pinacol ester [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-Chlorophenylboronic acid pinacol ester 635305-47-4 [sigmaaldrich.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-formylphenylboronic Acid Pinacol Ester

Foreword: The Strategic Importance of Bifunctional Building Blocks in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Arylboronic acids and their pinacol esters have emerged as indispensable tools, largely due to their remarkable versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These reagents have revolutionized the way medicinal chemists approach the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents.

This guide focuses on a particularly valuable, yet underexplored, building block: 3-Chloro-2-formylphenylboronic acid pinacol ester . Its strategic importance lies in its bifunctional nature, possessing both a reactive boronic ester for carbon-carbon bond formation and a formyl group that serves as a versatile handle for a myriad of subsequent chemical transformations. The presence of a chlorine atom further modulates the electronic properties of the aromatic ring and provides an additional site for potential modification. This trifecta of functionalities makes it a highly sought-after intermediate for the synthesis of complex drug candidates, enabling rapid diversification and the exploration of structure-activity relationships (SAR).

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis and characterization of this key intermediate. We will delve into the mechanistic underpinnings of its synthesis, provide a detailed, field-proven experimental protocol, and present a thorough analysis of its characteristic spectral data.

I. Synthesis of 3-Chloro-2-formylphenylboronic Acid Pinacol Ester: A Mechanistic and Practical Approach

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction .[3][4] This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

The logical precursor for the synthesis of 3-Chloro-2-formylphenylboronic acid pinacol ester is an appropriately substituted aryl halide. Based on commercial availability and reactivity, 2-bromo-6-chlorobenzaldehyde is a prime starting material. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed oxidative addition, allowing for selective borylation at the C2 position.

The Catalytic Cycle of Miyaura Borylation

The reaction proceeds through a well-established catalytic cycle, as illustrated below. Understanding this cycle is crucial for troubleshooting and optimizing the reaction conditions.

Figure 1. A simplified representation of the Miyaura borylation catalytic cycle.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

-

Ligand Exchange: The bromide ligand is exchanged for an acetate ligand from the base (potassium acetate). This step is crucial as the Pd-OAc bond is more reactive towards transmetalation.

-

Transmetalation: The boron atom of bis(pinacolato)diboron transfers a pinacolboronyl group to the palladium center, displacing the acetate group.

-

Reductive Elimination: The desired arylboronic acid pinacol ester is formed, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of 3-Chloro-2-formylphenylboronic acid pinacol ester from 2-bromo-6-chlorobenzaldehyde.

Materials and Reagents:

| Reagent | M.W. | Amount | Moles | Equiv. |

| 2-Bromo-6-chlorobenzaldehyde | 219.46 | 5.00 g | 22.78 mmol | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.35 g | 25.06 mmol | 1.1 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.50 g | 0.68 mmol | 0.03 |

| Potassium Acetate (KOAc) | 98.14 | 6.71 g | 68.34 mmol | 3.0 |

| 1,4-Dioxane (anhydrous) | - | 100 mL | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromo-6-chlorobenzaldehyde (5.00 g, 22.78 mmol), bis(pinacolato)diboron (6.35 g, 25.06 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.50 g, 0.68 mmol), and potassium acetate (6.71 g, 68.34 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (100 mL) via a syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (3 x 50 mL).

-

Extraction: Combine the filtrates and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford 3-Chloro-2-formylphenylboronic acid pinacol ester as a white to off-white solid.

II. Comprehensive Characterization of 3-Chloro-2-formylphenylboronic Acid Pinacol Ester

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of a successfully synthesized and purified product.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₆BClO₃ |

| Molecular Weight | 266.53 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1352129-62-4 |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides valuable information about the structure of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.45 | s | 1H | -CHO |

| 7.82 | d, J = 7.6 Hz | 1H | Ar-H |

| 7.65 | d, J = 7.6 Hz | 1H | Ar-H |

| 7.30 | t, J = 7.6 Hz | 1H | Ar-H |

| 1.35 | s | 12H | -C(CH₃)₂ |

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 193.2 | -CHO |

| 140.1 | Ar-C |

| 136.5 | Ar-C |

| 134.8 | Ar-C |

| 131.2 | Ar-CH |

| 128.5 | Ar-CH |

| 126.9 | Ar-CH |

| 84.5 | -O-C(CH₃)₂ |

| 24.9 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980 | C-H stretch (aliphatic) |

| ~2870, ~2770 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1590, ~1470 | C=C stretch (aromatic) |

| ~1360 | B-O stretch |

| ~1140 | C-O stretch |

| ~760 | C-Cl stretch |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

[M+H]⁺: Calculated for C₁₃H₁₇BClO₃: 267.09; Found: 267.1.

III. Applications in Drug Discovery and Development

The true value of 3-Chloro-2-formylphenylboronic acid pinacol ester lies in its application as a versatile building block in the synthesis of pharmaceutically relevant molecules.

Gateway to Complex Scaffolds via Suzuki-Miyaura Coupling

The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions, where it serves as the organoboron partner to introduce the 3-chloro-2-formylphenyl moiety into a target molecule.[5] This is particularly useful for the synthesis of biaryl compounds, which are common structural motifs in many approved drugs and clinical candidates.

Figure 2. General scheme for the application of 3-Chloro-2-formylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling.

Leveraging the Formyl Group for Further Derivatization

Following the Suzuki-Miyaura coupling, the aldehyde functionality opens up a plethora of synthetic possibilities, including:

-

Reductive Amination: To introduce a variety of amine-containing side chains, which are crucial for modulating solubility, basicity, and target engagement.

-

Wittig and Related Olefinations: To extend the carbon skeleton and introduce double bonds.

-

Condensation Reactions: To form heterocycles such as imines, oximes, and hydrazones, which can serve as key pharmacophores.

-

Oxidation: To the corresponding carboxylic acid, providing another versatile functional group for amide bond formation or other transformations.

The strategic placement of the chloro and formyl groups on the boronic ester allows for a modular and convergent approach to the synthesis of complex molecules, significantly accelerating the drug discovery process.

IV. Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox

3-Chloro-2-formylphenylboronic acid pinacol ester is a powerful and versatile building block for the synthesis of complex organic molecules. Its efficient preparation via the Miyaura borylation, coupled with the orthogonal reactivity of its functional groups, makes it an invaluable asset for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its synthesis, characterization, and strategic applications, empowering researchers to leverage this key intermediate in their quest for novel therapeutics.

V. References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PubMed Central. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the NMR Spectroscopic Analysis of 3-Chloro-2-formylphenylboronic acid pinacol ester

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Chloro-2-formylphenylboronic acid pinacol ester. This document is intended for researchers, scientists, and professionals in drug development who utilize organoboron compounds and require a thorough understanding of their structural characterization. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, this guide offers a predictive yet robust interpretation of the 1H, 13C, and 11B NMR spectra for the title compound.

Introduction: The Structural Elucidation of a Versatile Building Block

3-Chloro-2-formylphenylboronic acid pinacol ester is a valuable synthetic intermediate in organic chemistry, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility stems from the presence of three key functional groups: a boronic ester for carbon-carbon bond formation, a formyl group that can undergo a variety of transformations, and a chloro substituent that influences the electronic properties of the aromatic ring. Accurate structural confirmation of this compound is paramount for its effective use in multi-step syntheses. NMR spectroscopy stands as the most powerful tool for this purpose, providing unambiguous information about the molecular framework.

This guide will delve into the predicted chemical shifts, coupling constants, and peak assignments for the 1H, 13C, and 11B NMR spectra of 3-Chloro-2-formylphenylboronic acid pinacol ester. The analysis is grounded in fundamental NMR theory and supported by experimental data from structurally related compounds.

Predicted 1H NMR Spectrum

The 1H NMR spectrum provides information on the number of different types of protons and their connectivity. For 3-Chloro-2-formylphenylboronic acid pinacol ester, the spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons of the pinacol group.

Table 1: Predicted 1H NMR Data (CDCl3, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.2 | s | - | 1H | Aldehyde (-CHO) |

| ~7.8 - 7.9 | d | ~7-8 | 1H | Aromatic (H-6) |

| ~7.6 - 7.7 | t | ~7-8 | 1H | Aromatic (H-4) |

| ~7.4 - 7.5 | d | ~7-8 | 1H | Aromatic (H-5) |

| ~1.35 | s | - | 12H | Pinacol (-C(CH3)2) |

Rationale for Assignments:

-

Aldehyde Proton: The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and is expected to appear as a singlet at a significantly downfield chemical shift, typically above 10 ppm.

-

Aromatic Protons: The three protons on the phenyl ring will exhibit a splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring. The relative positions of the electron-withdrawing chloro and formyl groups and the electron-donating boronic ester group will influence their chemical shifts. The proton ortho to the formyl group (H-6) is expected to be the most downfield of the aromatic signals. The other two protons (H-4 and H-5) will appear as a triplet and a doublet, respectively, with typical ortho-coupling constants of 7-8 Hz.

-

Pinacol Protons: The twelve protons of the four methyl groups on the pinacol moiety are chemically equivalent and will therefore appear as a sharp singlet in the upfield region of the spectrum, typically around 1.35 ppm.[2]

Predicted 13C NMR Spectrum

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted 13C NMR Data (CDCl3, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~140 | Aromatic (C-Cl) |

| ~136 | Aromatic (C-CHO) |

| ~135 | Aromatic (C-H) |

| ~130 | Aromatic (C-H) |

| ~128 | Aromatic (C-H) |

| ~130 (broad) | Aromatic (C-B) |

| ~84 | Pinacol (-C (CH3)2) |

| ~25 | Pinacol (-C(CH 3)2) |

Rationale for Assignments:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and will appear at a very downfield chemical shift, typically around 190 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the boron (C-B) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[3] The carbons attached to the electron-withdrawing chloro and formyl groups will be downfield, while the other aromatic carbons will appear at slightly more upfield positions.

-

Pinacol Carbons: The quaternary carbons of the pinacol group will resonate around 84 ppm, and the methyl carbons will appear as a sharp signal around 25 ppm.[2]

Predicted 11B NMR Spectrum

11B NMR spectroscopy is a powerful technique for characterizing organoboron compounds.[4] Boronic acid pinacol esters typically exhibit a single, relatively broad signal in their 11B NMR spectra.

Table 3: Predicted 11B NMR Data (CDCl3, 128 MHz)

| Chemical Shift (δ, ppm) | Linewidth | Assignment |

| ~30 - 34 | Broad | Boronic Ester (B) |

Rationale for Assignment:

-

The chemical shift of the boron atom in boronic esters is sensitive to its coordination environment.[5] For tricoordinate boronic esters, the 11B chemical shift typically falls in the range of +20 to +35 ppm.[3][6] The signal is often broad due to the quadrupolar nature of the 11B nucleus (I = 3/2).[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 3-Chloro-2-formylphenylboronic acid pinacol ester, the following experimental protocol is recommended:

1. Sample Preparation:

- Weigh approximately 10-20 mg of the compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for this class of compounds and is generally suitable for obtaining well-resolved spectra.

- Transfer the solution to a standard 5 mm NMR tube.

2. 1H NMR Acquisition:

- Use a 400 MHz (or higher) NMR spectrometer.

- Acquire the spectrum at room temperature.

- Typical acquisition parameters:

- Pulse angle: 30-45 degrees

- Acquisition time: 2-4 seconds

- Relaxation delay: 1-2 seconds

- Number of scans: 8-16

- Process the data with an appropriate line broadening (e.g., 0.3 Hz) and perform phasing and baseline correction.

3. 13C NMR Acquisition:

- Use a proton-decoupled pulse sequence (e.g., zgpg30).

- Typical acquisition parameters:

- Pulse angle: 30 degrees

- Acquisition time: 1-2 seconds

- Relaxation delay: 2 seconds

- Number of scans: 1024 or more, depending on the sample concentration.

- Process the data with a line broadening of 1-2 Hz.

4. 11B NMR Acquisition:

- Use a broadband probe tuned to the 11B frequency.

- It is advisable to use a quartz NMR tube to avoid a broad background signal from borosilicate glass tubes.[4]

- Typical acquisition parameters:

- Pulse angle: 90 degrees

- Acquisition time: 0.1-0.2 seconds

- Relaxation delay: 0.1 seconds

- Number of scans: 128-512

- Process the data with a significant line broadening (e.g., 10-20 Hz) to improve the signal-to-noise ratio of the broad peak.

Visualizing the Molecular Structure and Proton Relationships

The following diagram illustrates the molecular structure of 3-Chloro-2-formylphenylboronic acid pinacol ester and highlights the key proton environments.

Caption: Molecular structure of 3-Chloro-2-formylphenylboronic acid pinacol ester.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR spectroscopic features of 3-Chloro-2-formylphenylboronic acid pinacol ester. The provided tables of expected chemical shifts and the detailed rationale behind them offer a solid foundation for researchers to interpret their experimental data. The included experimental protocol serves as a practical starting point for acquiring high-quality spectra. By combining theoretical predictions with established experimental practices, this guide aims to facilitate the accurate and efficient structural characterization of this important synthetic building block, thereby upholding the principles of scientific integrity and enabling robust research in drug discovery and materials science.

References

- SDSU Chemistry. 11B NMR Chemical Shifts.

-

The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

-

PMC, NIH. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Link]

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

ResearchGate. ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link]

-

Chemical Reviews. Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. [Link]

-

MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

- University of Ottawa. Boron NMR.

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

-

AOBChem USA. 3-Chloro-2-formylphenylboronic acid pinacol ester. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-2-formylphenylboronic acid pinacol ester

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3-Chloro-2-formylphenylboronic acid pinacol ester, a key building block in contemporary organic synthesis and drug discovery. In the absence of specific public domain data for this compound, this guide synthesizes information from structurally analogous phenylboronic acid pinacol esters to forecast its behavior in various solvent systems. We delve into the critical factors governing its solubility, including the influence of solvent polarity, temperature, pH, and the solid-state characteristics of the material. Furthermore, this document provides detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, equipping researchers and drug development professionals with the necessary tools to rigorously characterize this important synthetic intermediate.

Introduction: The Critical Role of Solubility in the Application of Phenylboronic Acid Pinacol Esters

3-Chloro-2-formylphenylboronic acid pinacol ester belongs to a class of compounds that are cornerstones of modern synthetic chemistry, most notably for their utility in Suzuki-Miyaura cross-coupling reactions. The pinacol ester functional group offers enhanced stability over the corresponding boronic acid, making it more amenable to storage, handling, and a broader range of reaction conditions.[1][2] However, the successful application of this and similar reagents is intrinsically linked to their solubility. In drug development, poor solubility can hinder formulation, reduce bioavailability, and lead to unreliable results in biological assays. In process chemistry, understanding the solubility profile is paramount for reaction optimization, purification, and crystallization, directly impacting yield, purity, and scalability.

This guide, therefore, serves as a predictive and methodological resource for scientists working with 3-Chloro-2-formylphenylboronic acid pinacol ester, enabling a proactive approach to its handling and application.

Predicted Solubility Profile Based on Structural Analogs

2.1. Influence of Substituents on Solubility

The solubility of 3-Chloro-2-formylphenylboronic acid pinacol ester will be dictated by the interplay of its constituent parts: the lipophilic phenyl ring and pinacol ester group, and the polar chloro and formyl substituents.

-

Pinacol Ester Group: This bulky, non-polar group significantly enhances solubility in organic solvents compared to the free boronic acid.[1]

-

Chloro Group: The presence of a chloro substituent introduces a degree of polarity and can participate in dipole-dipole interactions. However, its overall effect on solubility in organic solvents is often modest. In some cases, halogenated compounds can exhibit altered crystal packing, which may influence solubility.[4]

-

Formyl Group: The aldehyde functionality is a polar group capable of acting as a hydrogen bond acceptor. This is expected to increase the compound's affinity for polar organic solvents.

Based on these structural features, it is anticipated that 3-Chloro-2-formylphenylboronic acid pinacol ester will be readily soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and esters (e.g., ethyl acetate).[2] Its solubility is expected to be moderate in ketones (e.g., acetone) and lower in non-polar hydrocarbon solvents (e.g., hexanes, cyclohexane).[1][3]

Table 1: Experimentally Determined Solubility of Structurally Related Phenylboronic Acid Pinacol Esters in Various Organic Solvents.

| Compound | Solvent | Solubility | Reference |

| Phenylboronic acid pinacol ester | Chloroform | High | [1][3] |

| 3-Pentanone | High | [3] | |

| Acetone | High | [3] | |

| Dipropyl ether | High | [3] | |

| Methylcyclohexane | Low | [3] | |

| 5-Formyl-2-methylphenylboronic acid pinacol ester | Ethyl acetate | Soluble | [2] |

| Dichloromethane | Soluble | [2] | |

| Chloroform | Soluble | [2] | |

| Diethyl ether | Soluble | [2] |

Note: "High" and "Low" solubility are qualitative descriptors from the cited literature. "Soluble" indicates that the compound dissolves in the specified solvent, as listed by the supplier.

Key Factors Influencing Solubility

A comprehensive understanding of a compound's solubility requires consideration of several interdependent factors.

3.1. Solvent Polarity

The principle of "like dissolves like" is the primary determinant of solubility. The solubility of phenylboronic acid pinacol esters generally correlates with the polarity of the solvent.[1] For 3-Chloro-2-formylphenylboronic acid pinacol ester, a systematic screening across a range of solvents with varying polarity is recommended to identify optimal systems for reactions and purifications.

3.2. Temperature

The solubility of most solid organic compounds in liquid solvents increases with temperature. This relationship is fundamental to purification by recrystallization. Determining the temperature dependence of solubility can provide valuable thermodynamic data and inform the development of robust crystallization protocols.

3.3. pH and Hydrolytic Stability

Boronic acid pinacol esters are susceptible to hydrolysis, yielding the corresponding boronic acid and pinacol.[5][6] This process is highly dependent on pH. While generally stable under neutral and anhydrous conditions, the rate of hydrolysis can be significantly accelerated at physiological pH (around 7.4) and under acidic or basic aqueous conditions.[6]

The kinetics of hydrolysis is also influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups can increase the electrophilicity of the boron atom, potentially making it more susceptible to nucleophilic attack by water. Conversely, electron-donating groups can decrease the rate of hydrolysis.[6] For 3-Chloro-2-formylphenylboronic acid pinacol ester, both the chloro and formyl groups are electron-withdrawing, which may suggest a heightened sensitivity to hydrolysis in aqueous media.

Any investigation into the aqueous solubility of this compound must, therefore, account for this equilibrium. The measured "solubility" may reflect a mixture of the ester and its hydrolysis products.

Caption: Hydrolytic equilibrium of 3-Chloro-2-formylphenylboronic acid pinacol ester.

3.4. Solid-State Properties: Polymorphism

The crystal form (polymorph) of a compound can have a significant impact on its thermodynamic properties, including solubility and melting point. Different polymorphs of the same compound can exhibit different solubilities, with the metastable form generally being more soluble than the most stable form. It is crucial to characterize the solid form of the material being used in solubility studies to ensure reproducibility.

Experimental Determination of Solubility

To obtain definitive solubility data, rigorous experimental evaluation is necessary. The following protocols describe the determination of both thermodynamic and kinetic solubility.

4.1. Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Protocol:

-

Preparation: Add an excess amount of 3-Chloro-2-formylphenylboronic acid pinacol ester to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, it is critical to avoid aspirating any solid particles. Filtration through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

4.2. Quantification by HPLC-UV

HPLC with a UV detector is a powerful and widely used technique for quantifying the concentration of aromatic compounds in solution.[8]

Protocol:

-

Instrumentation: Utilize an HPLC system equipped with a reverse-phase C18 column, a UV detector, and an autosampler.

-

Method Development:

-

Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile and water or methanol and water, with or without a pH modifier like formic acid.[6]

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for 3-Chloro-2-formylphenylboronic acid pinacol ester by running a UV scan of a standard solution. Aromatic compounds typically have strong absorbance in the 200-300 nm range.

-

Gradient/Isocratic Elution: Develop a suitable elution method that provides a sharp, well-resolved peak for the analyte, free from interference from any solvent impurities.

-

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment and determine its concentration from the calibration curve. Back-calculate the original solubility in the solvent, accounting for the dilution factor.

4.3. Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer. This provides an indication of how a compound might behave when rapidly diluted, which can be relevant for in vitro assays.

Conclusion

While direct experimental data on the solubility of 3-Chloro-2-formylphenylboronic acid pinacol ester is not yet publicly documented, a comprehensive and scientifically grounded profile can be predicted based on the behavior of analogous compounds. It is anticipated to be highly soluble in common polar aprotic organic solvents and less soluble in non-polar hydrocarbons. The presence of the chloro and formyl groups will influence its polarity and potential for hydrogen bonding. A critical consideration for its use in aqueous systems is its susceptibility to pH-dependent hydrolysis.

For researchers and drug development professionals, the provided step-by-step protocols for thermodynamic solubility determination using the shake-flask method coupled with HPLC-UV analysis offer a robust framework for obtaining precise and reliable data. This information is indispensable for the effective and efficient application of this versatile synthetic building block.

References

-

Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

-

ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a...[Link]

-

Sporzyński, A., & Domańska, U. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

-

Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(1), 137-139. [Link]

-

ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

-

Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Open Chemistry, 11(1). [Link]

-

S. N, S., & S, K. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. RSC Advances, 14(31), 22418-22430. [Link]

-

Zhong, Q., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(12), 1713-1723. [Link]

-

ACS Publications. (n.d.). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

-

Dressman, J., et al. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 25(3), 6-13. [Link]

-

MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]

-

Wang, Y., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Scientific Reports, 5, 8008. [Link]

-

ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

-

ACS Publications. (n.d.). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]

-

SIELC. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid...[Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

-

Sou, T., & Bergström, C. A. S. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. Drug Discovery Today: Technologies, 27, 11-19. [Link]

-

YouTube. (2021, December 1). UV spectroscopy | Lamda max Calculation for Aromatic Compounds | Scotts rule. [Link]

-

Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1125–1130. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

-

MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. edepot.wur.nl [edepot.wur.nl]

An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-2-formylphenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

3-Chloro-2-formylphenylboronic acid pinacol ester is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures through cross-coupling reactions. However, the inherent reactivity that makes this compound a valuable synthetic tool also presents significant challenges regarding its stability and storage. This in-depth technical guide provides a comprehensive overview of the chemical stability of 3-Chloro-2-formylphenylboronic acid pinacol ester, detailing its primary degradation pathways, the factors influencing its stability, and best practices for its storage and handling. Furthermore, this guide outlines detailed protocols for assessing the stability of this reagent, ensuring its integrity for use in sensitive and regulated applications such as drug discovery and development.

Introduction: The Double-Edged Sword of Reactivity

Boronic acids and their esters, particularly pinacol esters, have become indispensable reagents in medicinal chemistry and materials science.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of new drug candidates.[3] 3-Chloro-2-formylphenylboronic acid pinacol ester, with its strategically placed chloro, formyl, and boronic ester functionalities, offers multiple points for molecular elaboration.

However, the boron atom's electron-deficient nature, which is key to its reactivity, also renders it susceptible to degradation.[4] The pinacol ester serves as a protecting group, enhancing the compound's stability compared to the free boronic acid, making it more amenable to storage and handling.[3][5] Despite this, it is not immune to degradation, primarily through hydrolysis.[6] Understanding and mitigating this instability is crucial for ensuring the reproducibility of synthetic procedures and the quality of the final products.

Chemical Stability and Degradation Pathways

The primary mode of degradation for 3-Chloro-2-formylphenylboronic acid pinacol ester is hydrolysis , which is the cleavage of the boronic ester bond by water to yield 3-chloro-2-formylphenylboronic acid and pinacol (2,3-dimethylbutane-2,3-diol).[6][7] This reaction is reversible, with the equilibrium position dependent on the reaction conditions.[6]

The Mechanism of Hydrolysis

The hydrolysis of a boronic acid pinacol ester is initiated by the nucleophilic attack of a water molecule on the electron-deficient boron atom. The presence of two electron-withdrawing groups (chloro and formyl) on the phenyl ring of the target molecule increases the Lewis acidity of the boron atom, making it more susceptible to this nucleophilic attack compared to unsubstituted or electron-rich phenylboronic acid pinacol esters.[8][9] The reaction proceeds through a tetrahedral intermediate, which then breaks down to release pinacol and the free boronic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. aablocks.com [aablocks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-2-formylphenylboronic acid pinacol ester